molecular formula C20H18ClN5O2 B11030514 2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide

2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11030514
M. Wt: 395.8 g/mol
InChI Key: YWOBDEBMVXUEQM-UHFFFAOYSA-N
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Description

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the imidazo[1,5-b]pyridazine core.

    Attachment of the chlorophenylacetamide moiety: This can be accomplished through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used as a tool to study biological pathways and molecular targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H18ClN5O2/c21-14-6-8-15(9-7-14)23-17(27)11-13-10-16-18(12-4-2-1-3-5-12)24-20(22)26(16)25-19(13)28/h1-9,13H,10-11H2,(H2,22,24)(H,23,27)(H,25,28)

InChI Key

YWOBDEBMVXUEQM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN2C1=C(N=C2N)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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